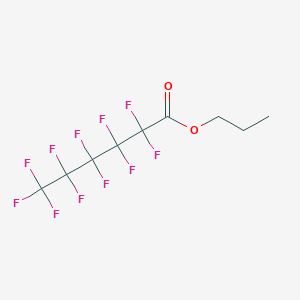
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexenone ring substituted with a hydroxy group and a nitrophenyl group. It is a versatile intermediate used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of cyclohexene derivatives. For example, the oxidation of cyclohexene with hydrogen peroxide in the presence of vanadium catalysts can yield cyclohexenone derivatives, which can then be further functionalized to obtain 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of fragrances and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular redox states and potentially modulating enzyme activities. The nitrophenyl group can participate in electron transfer reactions, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: This compound has a similar cyclohexenone structure but with different substituents.
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-: Another cyclohexenone derivative with different functional groups.
Uniqueness
2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- is unique due to the presence of both a hydroxy group and a nitrophenyl group on the cyclohexenone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
138040-05-8 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-hydroxy-2-(2-nitrophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11NO4/c14-10-6-3-7-11(15)12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,14H,3,6-7H2 |
InChI Key |
MCNDFMDNJWWCDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)C2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)







![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
